molecular formula C10H11N3O B6249966 (1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)methanol CAS No. 26254-08-0

(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)methanol

Cat. No.: B6249966
CAS No.: 26254-08-0
M. Wt: 189.2
InChI Key:
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Description

(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)methanol is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with methyl isocyanate, followed by cyclization with formaldehyde under acidic conditions to form the triazole ring. The final step involves the reduction of the resulting intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Formation of (1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)aldehyde or (1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)carboxylic acid.

    Reduction: Various reduced triazole derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

Chemistry

In chemistry, (1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for creating compounds with diverse biological activities.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can mimic natural substrates, making it useful in the design of inhibitors for enzymes such as cytochrome P450.

Medicine

Medically, this compound is investigated for its antifungal and antibacterial properties. Its ability to disrupt microbial cell walls makes it a candidate for new antimicrobial agents.

Industry

In industry, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)methanol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring’s nitrogen atoms can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-1,2,4-triazol-3-yl)methanol
  • (1-phenyl-1H-1,2,4-triazol-3-yl)methanol
  • (1-methyl-3-phenyl-1H-1,2,4-triazol-4-yl)methanol

Uniqueness

(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)methanol is unique due to the specific positioning of the methyl and phenyl groups on the triazole ring. This configuration can influence its reactivity and interaction with biological targets, making it distinct from other triazole derivatives.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique structure allows for diverse chemical reactions and applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactivity, and mechanism of action can pave the way for new discoveries and innovations.

Properties

CAS No.

26254-08-0

Molecular Formula

C10H11N3O

Molecular Weight

189.2

Purity

95

Origin of Product

United States

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